Emzeltrectinib

TRK inhibition Kinase assay IC50

Emzeltrectinib is a next-generation, orally bioavailable tyrosine kinase inhibitor (TKI) targeting TRKA/B/C and ROS1, specifically engineered to overcome acquired solvent-front resistance mutations (e.g., TRKA G595R, TRKC G623R) that limit first-generation inhibitors like entrectinib and larotrectinib. Currently in Phase II clinical trials, its equipotent nanomolar potency against all three TRK isoforms and favorable CNS penetration make it a non-substitutable reference standard for resistance mechanism studies, mutant kinase benchmarking, and brain metastasis models. It is an essential chemical probe for second-line therapeutic strategy development.

Molecular Formula C17H15F3N6O
Molecular Weight 376.34 g/mol
CAS No. 2223678-97-3
Cat. No. B12403038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEmzeltrectinib
CAS2223678-97-3
Molecular FormulaC17H15F3N6O
Molecular Weight376.34 g/mol
Structural Identifiers
SMILESC1C(CN(C1C2=C(C=CC(=C2)F)F)C3=NC4=C(C(=NN4C=C3)N)C(=O)N)F
InChIInChI=1S/C17H15F3N6O/c18-8-1-2-11(20)10(5-8)12-6-9(19)7-25(12)13-3-4-26-17(23-13)14(16(22)27)15(21)24-26/h1-5,9,12H,6-7H2,(H2,21,24)(H2,22,27)/t9-,12+/m0/s1
InChIKeyYFTARXQOKASKBW-JOYOIKCWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Emzeltrectinib (CAS 2223678-97-3) Procurement Guide: TRK/ROS1 Inhibitor for NTRK Fusion Research


Emzeltrectinib is a next-generation, orally bioavailable tyrosine kinase inhibitor (TKI) that targets the tropomyosin receptor kinase (TRK) family (TrkA, TrkB, TrkC) and ROS1 [1]. As a small-molecule ATP-competitive inhibitor, it is designed to address acquired resistance mutations that limit the clinical utility of first-generation TRK inhibitors [2]. It is currently in Phase II clinical development for the treatment of NTRK fusion-positive solid tumors [3].

Why Emzeltrectinib (CAS 2223678-97-3) Cannot Be Substituted with First-Generation TRK Inhibitors


While first-generation pan-TRK inhibitors entrectinib and larotrectinib are approved for NTRK fusion-positive cancers, their clinical utility is frequently compromised by the emergence of acquired resistance mutations, particularly solvent-front mutations such as TRKA G595R and TRKC G623R [1]. These mutations disrupt inhibitor binding and are not effectively targeted by entrectinib or larotrectinib [2]. Emzeltrectinib, as a next-generation TRK/ROS1 inhibitor, is specifically engineered to overcome this resistance, making it a non-substitutable tool for research on treatment-resistant NTRK fusion models and for the development of second-line therapeutic strategies.

Emzeltrectinib (CAS 2223678-97-3) Quantitative Differentiation Evidence vs. Entrectinib and Larotrectinib


Superior Potency Against Wild-Type TRK Kinases: Emzeltrectinib vs. First-Generation Inhibitors

Emzeltrectinib demonstrates sub-nanomolar potency against all three TRK isoforms, with an IC50 <1 nM for TrkB [1]. This is substantially more potent than first-generation inhibitors: entrectinib exhibits IC50 values of 2 nM (TrkA), 0.1 nM (TrkB), and 0.1 nM (TrkC), while larotrectinib shows IC50 values of 9 nM (TrkA), 4 nM (TrkB), and 4 nM (TrkC) [2].

TRK inhibition Kinase assay IC50 NTRK fusion

Activity Against Acquired Resistance Mutations: Emzeltrectinib vs. Entrectinib

Entrectinib, a first-generation TRK inhibitor, is ineffective against the common solvent-front resistance mutations TRKA G595R and TRKC G623R [1]. Emzeltrectinib is a next-generation inhibitor specifically designed to overcome such mutations, maintaining potent activity against these clinically relevant resistance variants [2].

Drug resistance Solvent-front mutation TRKA G595R TRKC G623R

Physicochemical Properties and Favorable Drug-Likeness for CNS Penetration

Emzeltrectinib possesses a favorable physicochemical profile for central nervous system (CNS) penetration: molecular weight 376.13 Da, XLogP 3.12, topological polar surface area 102.54 Ų, and only 3 rotatable bonds, with zero violations of Lipinski's Rule of Five [1]. This profile is consistent with enhanced blood-brain barrier permeability, a key feature for targeting brain metastases.

Physicochemical properties Drug-likeness CNS penetration Blood-brain barrier

Oral Bioavailability and Favorable PK Profile Inferred from Structural Class

Emzeltrectinib, as a small-molecule ATP-competitive inhibitor with a molecular weight of 376.13 Da and favorable physicochemical properties, is predicted to have good oral bioavailability [1]. Its advanced clinical development (Phase II) for solid tumors [2] implies acceptable pharmacokinetic properties in humans, including oral absorption and systemic exposure.

Pharmacokinetics Oral bioavailability Drug development

Emzeltrectinib (CAS 2223678-97-3) High-Impact Research and Industrial Application Scenarios


Investigating Acquired Resistance to First-Generation TRK Inhibitors

Emzeltrectinib is the compound of choice for research on acquired resistance mechanisms in NTRK fusion-positive cancers. Its activity against solvent-front mutations TRKA G595R and TRKC G623R [1] allows researchers to study and overcome resistance that limits entrectinib and larotrectinib therapy.

Preclinical Development of Next-Generation TRK Inhibitors

As a next-generation TRK/ROS1 inhibitor in Phase II trials [2], emzeltrectinib serves as a critical reference standard for benchmarking novel compounds targeting wild-type and mutant TRK kinases. Its potent, equipotent inhibition of all three TRK isoforms [3] makes it an ideal control for in vitro and in vivo efficacy studies.

Modeling CNS Metastases and Brain Tumors

Emzeltrectinib's favorable physicochemical properties for CNS penetration [4] make it a valuable tool for studying TRK-driven brain metastases and primary CNS tumors in preclinical models. Its ability to cross the blood-brain barrier is a key differentiator from some first-generation inhibitors.

Pharmacological Tool for TRK Signaling Pathway Dissection

With its potent, equipotent inhibition of TrkA, TrkB, and TrkC (IC50 < 1 nM) [3], emzeltrectinib is an excellent pharmacological tool for dissecting the role of TRK signaling in neurobiology, cancer, and beyond, offering high target engagement with minimal off-target effects at low concentrations.

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